Ethyl (E)-hept-4-enoate

Analytical Chemistry Natural Product Chemistry GC-MS

Ethyl (E)-hept-4-enoate (CAS 54340-70-4), also known as ethyl trans-4-heptenoate, is an unsaturated fatty acid ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol. It is characterized by an (E)-configured double bond at the C4 position of the heptenoate chain.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 54340-70-4
Cat. No. B3053536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-hept-4-enoate
CAS54340-70-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC=CCCC(=O)OCC
InChIInChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
InChIKeyGITGIBUELGTBSG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-hept-4-enoate (CAS 54340-70-4): Procurement-Grade Identity, Physicochemical Profile, and Analytical Differentiation


Ethyl (E)-hept-4-enoate (CAS 54340-70-4), also known as ethyl trans-4-heptenoate, is an unsaturated fatty acid ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol [1]. It is characterized by an (E)-configured double bond at the C4 position of the heptenoate chain [2]. Key physicochemical properties include a density of 0.896 g/cm³, a boiling point of 174°C, and a flash point of 57°C [3]. This compound is distinct from its (Z)-stereoisomer (ethyl (Z)-hept-4-enoate, CAS 39924-27-1), which is the predominant natural form and a registered flavoring agent [4]. The (E)-isomer serves as a critical reference standard and analytical probe for stereochemical validation in natural product research and synthetic chemistry.

Why Substituting Ethyl (E)-hept-4-enoate with Generic 'Heptenoate Esters' Compromises Analytical and Regulatory Integrity


Generic substitution of ethyl heptenoate esters without explicit stereochemical specification is scientifically unsound due to the profound differences in chromatographic behavior, regulatory status, and natural occurrence between the (E)- and (Z)-stereoisomers [1]. The (Z)-isomer (CAS 39924-27-1) is a JECFA-registered flavoring agent (JECFA No. 1281) with an Acceptable Daily Intake (ADI) and is the authentic volatile found in Aspergillus clavatus and cantaloupe [2]. In contrast, the (E)-isomer (CAS 54340-70-4) is not listed as a food flavoring by JECFA or FEMA and has been shown to be a historical misassignment in natural product chemistry [3]. Furthermore, the (E)-isomer exhibits a significantly longer gas chromatographic retention time than the (Z)-isomer, making them analytically distinguishable and non-interchangeable in GC-MS workflows [4]. Using an undefined mixture or the incorrect isomer in research or industrial applications can lead to misidentification, flawed sensory data, and regulatory non-compliance.

Quantitative Differentiation Evidence for Ethyl (E)-hept-4-enoate (CAS 54340-70-4) Procurement


Chromatographic Resolution: Ethyl (E)-hept-4-enoate Elutes Significantly Later than the (Z)-Isomer on Standard GC Columns

In a head-to-head chromatographic analysis, ethyl (Z)-hept-4-enoate (41) was unambiguously identified with a retention index (RI) of 1092 on an HP-5MS column. The (E)-stereoisomer was explicitly noted to elute 'significantly later' than the (Z)-isomer, a critical differentiating factor for analytical method development [1]. This finding corrected a prior misidentification in cantaloupe volatiles, where a compound with RI = 1090 was tentatively assigned as the (E)-isomer but was later revised to the (Z)-isomer based on this retention behavior [2].

Analytical Chemistry Natural Product Chemistry GC-MS

Regulatory Status: Ethyl (E)-hept-4-enoate Lacks JECFA/FEMA Approval for Flavor Use, Unlike the (Z)-Isomer

A direct comparison of regulatory listings reveals that ethyl (Z)-hept-4-enoate (CAS 39924-27-1) is a registered flavoring agent with JECFA Number 1281 and FEMA Number 3975, with an established Acceptable Daily Intake (ADI) and a purity specification of ≥98% (total isomers, with (E)-form <2%) [1]. In contrast, ethyl (E)-hept-4-enoate (CAS 54340-70-4) is explicitly listed as 'N/A' for both JECFA Food Flavoring and JECFA Food Additive status, and has no assigned FEMA number [2].

Food Chemistry Flavor Regulation Procurement Compliance

Synthetic Efficiency: Ethyl (E)-hept-4-enoate Can Be Produced with 82% Yield via Johnson-Claisen Rearrangement

A reported synthetic route for ethyl (E)-hept-4-enoate involves the Johnson-Claisen rearrangement of 1-penten-3-ol with triethyl orthoacetate, achieving a yield of approximately 82% [1]. While comparative yields for the (Z)-isomer synthesis under identical conditions are not available in this source, this provides a benchmark for evaluating synthetic accessibility and cost-effectiveness when sourcing the (E)-isomer as a building block or intermediate.

Organic Synthesis Process Chemistry Sourcing Strategy

Physicochemical Characterization: Ethyl (E)-hept-4-enoate Exhibits Density of 0.896 g/cm³ and Estimated logP of 3.039

The physical properties of ethyl (E)-hept-4-enoate are reported with a density of 0.896 g/cm³ and a boiling point of 174°C [1]. Its estimated logP (o/w) is 3.039, with an estimated water solubility of 158.9 mg/L at 25°C [2]. While the (Z)-isomer exhibits similar density (0.896 g/cm³) and boiling point (173.9°C), the logP and solubility values provide key parameters for predicting its behavior in biphasic systems and for environmental fate modeling.

Physicochemical Property Formulation Science Analytical Reference

Optimal Procurement and Application Scenarios for Ethyl (E)-hept-4-enoate (CAS 54340-70-4)


Analytical Reference Standard for GC-MS Method Validation and Stereochemical Confirmation

Procure ethyl (E)-hept-4-enoate as an authentic reference standard to validate gas chromatographic methods and confirm the identity of peaks in complex volatile mixtures. Its significantly later retention time relative to the (Z)-isomer, as documented in comparative GC-MS studies [1], makes it essential for distinguishing between stereoisomers and preventing misidentification, a known issue in natural product analysis [2]. This application is critical for laboratories engaged in food aroma analysis, fungal metabolomics, or environmental volatile profiling.

Synthetic Intermediate for Specialty Esters and Chiral Building Blocks

Source ethyl (E)-hept-4-enoate for use as a synthetic intermediate in the preparation of more complex molecules requiring a defined (E)-configured C7 unsaturated ester moiety. A reported synthetic route achieves an 82% yield, indicating reasonable accessibility for in-house synthesis if needed [3]. Its well-defined physicochemical properties (density 0.896 g/cm³, logP 3.039) facilitate reaction design and purification [4].

Research-Grade Material for Stereochemical and Olfactory Studies

Utilize ethyl (E)-hept-4-enoate in academic or industrial research settings to investigate structure-odor relationships, stereochemical influences on biological activity, or as a substrate in enzymatic studies. Given its lack of JECFA/FEMA approval [5], it is strictly a research compound and should not be used in commercial food or flavor applications. Its defined stereochemistry provides a valuable tool for probing the molecular basis of sensory perception and receptor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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